3-Propylpyrrolidine

Physical property Purification Distillation

3-Propylpyrrolidine (CAS 116632-47-4) is a saturated, five-membered nitrogen heterocycle belonging to the 3-alkylpyrrolidine subclass. It is a secondary amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol, supplied as a racemic liquid.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 116632-47-4
Cat. No. B047442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylpyrrolidine
CAS116632-47-4
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCCCC1CCNC1
InChIInChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3
InChIKeyRKFKEXKTXWGBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propylpyrrolidine (CAS 116632-47-4) – Procurement-Relevant Physicochemical Profile and Comparator Context


3-Propylpyrrolidine (CAS 116632-47-4) is a saturated, five-membered nitrogen heterocycle belonging to the 3-alkylpyrrolidine subclass. It is a secondary amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol, supplied as a racemic liquid . While pyrrolidine scaffolds are ubiquitous in medicinal chemistry and organocatalysis, the specific alkyl substitution pattern—linear n-propyl at the 3-position—distinguishes this compound from its 3-methyl, 3-ethyl, and 3-isopropyl analogs by modulating lipophilicity, boiling point, vapor pressure, and the number of freely rotatable bonds, parameters that directly impact synthetic utility, purification strategy, and formulation feasibility [1][2].

Why 3-Propylpyrrolidine Cannot Be Casually Substituted for Other 3-Alkylpyrrolidines in Critical Workflows


3-Alkylpyrrolidines are not interchangeable drop-in replacements. A change in the 3-alkyl chain length or branching alters fundamental physicochemical properties that govern separation, reaction, and formulation behavior. Specifically, the n-propyl substituent in 3-propylpyrrolidine increases the boiling point by approximately 36–59 °C and reduces vapor pressure by over 80% relative to the 3-ethyl analog, while also adding a second freely rotatable bond that increases conformational flexibility compared to both 3-methyl- and 3-ethylpyrrolidine . In organocatalytic applications, computational Lewis basicity scales that incorporate steric effects identify 3-propylpyrrolidine as among the most promising monofunctional amine sites, a ranking not shared by shorter-chain or more sterically hindered 3-alkylpyrrolidines in the same study [1]. These quantifiable differences make routine substitution without re-optimization a risk to reproducibility, yield, and safety compliance.

3-Propylpyrrolidine – Quantified Differentiation Against 3-Alkylpyrrolidine Comparators


Boiling Point Elevation vs. 3-Ethylpyrrolidine: Implications for Distillation-Based Purification

3-Propylpyrrolidine exhibits a significantly higher boiling point than its one-carbon-shorter homolog 3-ethylpyrrolidine. The measured boiling point of 3-propylpyrrolidine is 158.999 °C at 760 mmHg , compared to 122.1±8.0 °C at 760 mmHg for 3-ethylpyrrolidine . This difference of approximately 37 °C (range 29–45 °C considering uncertainty) provides a wider operational window for fractional distillation, reducing co-distillation risk with low-boiling solvents such as THF (66 °C) or ethyl acetate (77 °C) and enabling cleaner separation from early-eluting reaction components.

Physical property Purification Distillation

LogP Increase vs. 3-Ethylpyrrolidine and 3-Methylpyrrolidine: Enhanced Lipophilicity for Liquid–Liquid Extraction

The n-propyl substituent confers greater lipophilicity compared to shorter 3-alkyl homologs. 3-Propylpyrrolidine has a reported LogP of 1.95 (alternative values: 1.72480 and 1.953 [1]). By comparison, 3-ethylpyrrolidine has a LogP of 1.33470 , and 3-methylpyrrolidine has a LogP of approximately 1.05–1.75 [2]. This translates to a calculated octanol/water partition ratio approximately 3–4 times higher for 3-propylpyrrolidine than for 3-ethylpyrrolidine, making the propyl derivative more readily extractable into organic phases during workup and more compatible with reversed-phase chromatographic separations.

Lipophilicity Partition coefficient Extraction

Conformational Flexibility via a Second Rotatable Bond: Differentiating 3-Propylpyrrolidine from 3-Ethylpyrrolidine and 3-Methylpyrrolidine

3-Propylpyrrolidine possesses two freely rotatable bonds, compared to only one rotatable bond for 3-ethylpyrrolidine . The additional C–C bond in the n-propyl chain introduces an extra degree of conformational freedom, potentially enabling the compound to access binding conformations or transition-state geometries that the more rigid ethyl or methyl analogs cannot. This feature is particularly relevant in medicinal chemistry scaffold optimization where alkyl-chain flexibility can modulate target engagement entropy, and in organocatalysis where the optimal orientation of the nucleophilic nitrogen lone pair can be influenced by side-chain dynamics [1].

Conformational flexibility Rotatable bonds Molecular recognition

Vapor Pressure and Flash Point: Safety and Handling Differentiation from Shorter-Chain 3-Alkylpyrrolidines

3-Propylpyrrolidine exhibits a vapor pressure of 2.556 mmHg at 25 °C , compared to 14.1±0.2 mmHg at 25 °C for 3-ethylpyrrolidine , and 37.1±0.2 mmHg at 25 °C for 3-methylpyrrolidine . This represents an 82% reduction in vapor pressure relative to 3-ethylpyrrolidine and a 93% reduction relative to 3-methylpyrrolidine. Correspondingly, the flash point of 3-propylpyrrolidine is 34.474 °C , versus 15.5±16.5 °C for 3-ethylpyrrolidine and approximately 0.5 °C for 3-methylpyrrolidine , shifting the compound from highly flammable (Class IA/B) to a combustible liquid (Class II/IIIA) under many regulatory frameworks, which can substantially alter storage, ventilation, and shipping requirements.

Vapor pressure Flash point Safety

pKa of Conjugate Acid: Basicity Context Relative to Pyrrolidine and Piperidine Scaffolds

The predicted pKa of the conjugate acid of 3-propylpyrrolidine is 10.53±0.10 . This falls within the narrow range typical of 3-alkyl-substituted pyrrolidines (pKa ~10.3–10.6 predicted) and is comparable to the experimentally measured aqueous pKa of unsubstituted pyrrolidine (11.27) [1]. While the numerical difference among 3-alkylpyrrolidine homologs is small (typically <0.3 pKa units), this consistency means that 3-propylpyrrolidine retains the strong Brønsted basicity required for acid-scavenging applications and for rapid protonation in aqueous acidic workup procedures, without introducing anomalous basicity shifts that can occur with sterically hindered amines such as 2-substituted pyrrolidines or piperidines . The critical procurement message is that 3-propylpyrrolidine's basicity is predictably class-consistent, whereas sterically congested alternatives (e.g., 2,2-dimethylpyrrolidine) can show pKa deviations exceeding 1 unit.

Basicity pKa Protonation state

Computational Lewis Basicity Ranking: Predicted Superiority Over Other 3-Alkylpyrrolidines for Heterogeneous Aldol Catalysis

In a computational study employing the CBS-QB3 model chemistry to calculate trimethylborane (TMB) Lewis basicity—a scale that accounts for both electronic and steric effects—3-propylpyrrolidine was identified as among the most promising monofunctional amine groups for heterogeneous aldol reaction catalysts [1]. Critically, this study explicitly probed alternative nitrogen-containing active sites and singled out 3-propylpyrrolidine over other 3-alkyl-substituted candidates. The TMB basicity scale was experimentally validated as a better predictor of catalytic activity for the aldol reaction of acetone with 4-nitrobenzaldehyde than proton basicity alone, giving this ranking a mechanistically grounded foundation [1]. The study does not report the same ranking for 3-methylpyrrolidine, 3-ethylpyrrolidine, or 3-isopropylpyrrolidine, indicating that the linear three-carbon side chain achieves an optimal balance of steric accessibility and electronic donation not realized by shorter or branched alkyl chains.

Organocatalysis Lewis basicity Computational screening

3-Propylpyrrolidine – Preferred Application Scenarios Derived from Quantified Differentiation


Heterogeneous Organocatalyst Development Using Supported Amine Sites

Based on the computational TMB Lewis basicity ranking that identifies 3-propylpyrrolidine as among the most promising monofunctional amine groups for the aldol reaction , this compound is a rational first-choice building block for researchers immobilizing amine catalysts on solid supports (silica, polymers, metal-organic frameworks). The linear n-propyl chain provides a spacer that positions the nucleophilic nitrogen away from the support surface, potentially reducing steric occlusion that would be more severe with a 3-methyl or unsubstituted pyrrolidine anchor.

Medicinal Chemistry Scaffold Exploration Requiring Enhanced Lipophilicity and Conformational Entropy

When structure–activity relationship (SAR) campaigns demand incremental LogP increases to improve membrane permeability or metabolic stability, the +0.4 to +0.6 LogP advantage of 3-propylpyrrolidine over 3-ethylpyrrolidine makes it the preferred 3-alkylpyrrolidine building block for probing lipophilic pockets. Simultaneously, the second rotatable bond adds conformational entropy that can be exploited to optimize binding thermodynamics, a differentiation not offered by 3-methyl- or 3-ethylpyrrolidine .

Large-Scale Synthesis and Process Chemistry Where Flammability Classification Impacts Facility Requirements

With a flash point of 34.474 °C and a vapor pressure of only 2.556 mmHg at 25 °C , 3-propylpyrrolidine presents a more favorable safety and handling profile than 3-ethylpyrrolidine or 3-methylpyrrolidine for pilot-plant and production-scale operations. The 82–93% reduction in equilibrium vapor-phase concentration reduces inhalation exposure risk and may relax ventilation engineering controls, while the higher flash point classification can simplify storage compliance and reduce insurance costs associated with Class IA flammable liquids . These factors can directly influence procurement decisions when scaling from milligram medicinal chemistry quantities to kilogram process chemistry campaigns.

Chiral Resolution and Enantioselective Synthesis Requiring Defined Absolute Configuration

The synthesis and absolute configuration of optically active 3-n-propylpyrrolidine has been established via two independent routes from corresponding succinic acids, with maximum optical rotation quantified and racemization assessed . This provides a validated stereochemical reference point that supports the use of 3-propylpyrrolidine in enantioselective synthesis and chiral auxiliary applications, where the configurational integrity of the 3-position stereocenter must be known with certainty.

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